molecular formula C19H26N2O4 B2398479 N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361729-44-2

N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2398479
CAS No.: 2361729-44-2
M. Wt: 346.427
InChI Key: AWVQXGPSODGQQV-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a propan-2-yloxy group

Preparation Methods

The synthesis of N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and the introduction of the methoxy and propan-2-yloxy groups. The synthetic route typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Introduction of the Propan-2-yloxy Group: This can be done through an etherification reaction using propan-2-ol and an appropriate activating agent.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-Methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

  • N-{[3-methoxy-4-(propan-2-yloxy)phenyl]methyl}cyclopropanamine
  • N-{[3-methoxy-4-(propan-2-yloxy)phenyl]methyl}cycloheptanamine
  • N-{[3-methoxy-4-(propan-2-yloxy)phenyl]methyl}cyclopentanamine

These compounds share similar structural features but differ in the size and nature of the ring systems or other substituents

Properties

IUPAC Name

N-(3-methoxy-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-5-18(22)21-10-8-14(9-11-21)19(23)20-15-6-7-16(25-13(2)3)17(12-15)24-4/h5-7,12-14H,1,8-11H2,2-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVQXGPSODGQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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